molecular formula C17H14N4O B12423353 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol

1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol

Cat. No.: B12423353
M. Wt: 290.32 g/mol
InChI Key: YNQAUNMBAVKOIN-UHFFFAOYSA-N
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Description

KDM4-IN-3 is a potent inhibitor of the KDM4 family of histone demethylases, which are enzymes that remove methyl groups from specific lysine residues on histone proteins. These enzymes play a crucial role in regulating chromatin structure and gene expression. KDM4-IN-3 has shown promise in preclinical studies as a potential therapeutic agent for various cancers due to its ability to inhibit the activity of KDM4 enzymes, thereby affecting gene expression and cellular processes involved in tumor growth and progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KDM4-IN-3 typically involves a multi-step process that includes the preparation of key intermediates followed by their coupling and functionalization. One common synthetic route starts with the preparation of a core scaffold, which is then modified through a series of chemical reactions such as alkylation, acylation, and cyclization. The final product is obtained after purification and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of KDM4-IN-3 involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

KDM4-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KDM4-IN-3 include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

KDM4-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of histone demethylases in chromatin biology and gene regulation.

    Biology: Employed in research to understand the epigenetic regulation of gene expression and its impact on cellular processes.

    Medicine: Investigated as a potential therapeutic agent for various cancers, including breast cancer, prostate cancer, and lung cancer, due to its ability to inhibit KDM4 enzymes and affect tumor growth and progression.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic regulators .

Mechanism of Action

KDM4-IN-3 exerts its effects by inhibiting the activity of KDM4 histone demethylases. These enzymes are responsible for removing methyl groups from specific lysine residues on histone proteins, which affects chromatin structure and gene expression. By inhibiting KDM4 enzymes, KDM4-IN-3 prevents the demethylation of histones, leading to changes in gene expression that can result in the suppression of tumor growth and progression. The molecular targets of KDM4-IN-3 include the catalytic domains of KDM4 enzymes, and its mechanism of action involves binding to these domains and blocking their activity .

Comparison with Similar Compounds

KDM4-IN-3 is unique among KDM4 inhibitors due to its high potency and selectivity for KDM4 enzymes. Similar compounds include:

KDM4-IN-3 stands out due to its improved potency in biochemical assays, cell permeability, and ability to kill cancer cells at low micromolar concentrations .

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-4-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H14N4O/c1-11-15(12-7-3-2-4-8-12)16(22)21(20-11)17-18-13-9-5-6-10-14(13)19-17/h2-10,20H,1H3,(H,18,19)

InChI Key

YNQAUNMBAVKOIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

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